molecular formula C15H24O2S B14422009 Benzene, 1-methyl-4-(octylsulfonyl)- CAS No. 84314-22-7

Benzene, 1-methyl-4-(octylsulfonyl)-

Cat. No.: B14422009
CAS No.: 84314-22-7
M. Wt: 268.4 g/mol
InChI Key: KEIQKUJCKFDZCN-UHFFFAOYSA-N
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Description

Benzene, 1-methyl-4-(octylsulfonyl)-: is an organic compound that belongs to the class of aromatic compounds It features a benzene ring substituted with a methyl group at the 1-position and an octylsulfonyl group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Sulfonation of Benzene: The preparation of benzene, 1-methyl-4-(octylsulfonyl)- typically begins with the sulfonation of benzene to introduce the sulfonyl group.

    Alkylation: The next step involves the alkylation of the sulfonated benzene with an octyl halide (such as octyl chloride) in the presence of a suitable catalyst like aluminum chloride (AlCl3).

Industrial Production Methods: Industrial production of benzene, 1-methyl-4-(octylsulfonyl)- follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of high-purity reagents and catalysts is crucial to achieve high yields and minimize by-products.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), hydrogen gas with palladium catalyst

    Substitution: Concentrated nitric acid, sulfuric acid

Major Products Formed:

    Oxidation: Formation of carboxylic acids or ketones at the benzylic position

    Reduction: Conversion of the sulfonyl group to a sulfide or thiol

    Substitution: Introduction of nitro groups or other electrophiles to the benzene ring

Scientific Research Applications

Chemistry: Benzene, 1-methyl-4-(octylsulfonyl)- is used as a precursor in the synthesis of various organic compounds.

Biology: In biological research, this compound can be used as a model to study the effects of sulfonyl groups on biological activity. It can also serve as a building block for the synthesis of biologically active molecules .

Medicine: For example, sulfonyl-containing compounds are known for their antimicrobial and anti-inflammatory properties .

Industry: In the industrial sector, benzene, 1-methyl-4-(octylsulfonyl)- can be used as an intermediate in the production of surfactants, dyes, and polymers. Its ability to undergo various chemical reactions makes it a versatile compound in industrial chemistry .

Mechanism of Action

The mechanism of action of benzene, 1-methyl-4-(octylsulfonyl)- involves its interaction with molecular targets through its functional groups. The sulfonyl group can participate in hydrogen bonding and electrostatic interactions, while the benzene ring can engage in π-π stacking interactions. These interactions can influence the compound’s reactivity and binding affinity to specific targets .

Comparison with Similar Compounds

    Benzene, 1-methyl-4-(methylsulfonyl)-: This compound has a methyl group instead of an octyl group attached to the sulfonyl moiety.

    Benzene, 1-methyl-4-(phenylsulfonyl)-: In this compound, a phenyl group replaces the octyl group.

Uniqueness: Benzene, 1-methyl-4-(octylsulfonyl)- is unique due to the presence of the long octyl chain, which imparts hydrophobic characteristics and influences its solubility and reactivity. This makes it particularly useful in applications where hydrophobic interactions are important .

Properties

CAS No.

84314-22-7

Molecular Formula

C15H24O2S

Molecular Weight

268.4 g/mol

IUPAC Name

1-methyl-4-octylsulfonylbenzene

InChI

InChI=1S/C15H24O2S/c1-3-4-5-6-7-8-13-18(16,17)15-11-9-14(2)10-12-15/h9-12H,3-8,13H2,1-2H3

InChI Key

KEIQKUJCKFDZCN-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCS(=O)(=O)C1=CC=C(C=C1)C

Origin of Product

United States

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